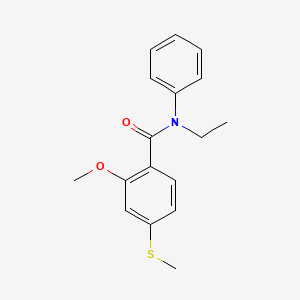

N-ethyl-2-methoxy-4-(methylthio)-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-2-methoxy-4-(methylthio)-N-phenylbenzamide is a compound with unique chemical properties, part of a broader category of N-ethylbenzamides. Its study involves examining its synthesis, structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of N-ethyl-2-methoxy-4-(methylthio)-N-phenylbenzamide involves various chemical reactions, typically starting from simpler benzamides or related compounds. The process may include reactions like condensation, amidoalkylation, and other specific organic synthesis techniques (Lehtonen, 1983); (Perrone et al., 2000).

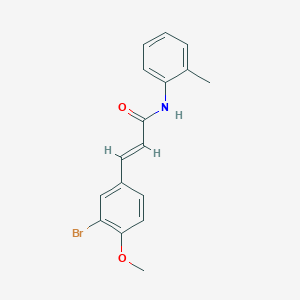

Molecular Structure Analysis

The molecular structure of N-ethyl-2-methoxy-4-(methylthio)-N-phenylbenzamide has been analyzed using techniques like X-ray diffraction and DFT calculations. These studies reveal details about bond lengths, angles, and the overall geometry of the molecule (Huang et al., 2020); (Karabulut et al., 2014).

Chemical Reactions and Properties

The compound participates in various chemical reactions, depending on the functional groups present. These reactions can include interaction with Michael acceptors, hydroxylic compounds, and others. The specific chemical reactions it undergoes can significantly influence its properties (Pole et al., 1996).

Physical Properties Analysis

The physical properties of N-ethyl-2-methoxy-4-(methylthio)-N-phenylbenzamide, such as density, refractive index, and molar refractivity, have been studied. These properties are crucial in understanding the behavior of the compound in different environments (Sawale et al., 2016).

Chemical Properties Analysis

The compound's chemical properties, including its reactivity and interaction with various chemical agents, are influenced by its molecular structure and functional groups. Studies often focus on its binding affinity, interaction with receptors, and potential as a ligand in various chemical processes (Perrone et al., 1998).

Applications De Recherche Scientifique

Chromatographic Analysis

N-ethyl-2-methoxy-4-(methylthio)-N-phenylbenzamide and its derivatives have been studied for their retention characteristics in reversed-phase liquid chromatography. Lehtonen's (1983) research highlights how substituents at the phenyl and ethyl positions influence retention, suggesting potential applications in quantitative structure-retention relationships (Lehtonen, 1983).

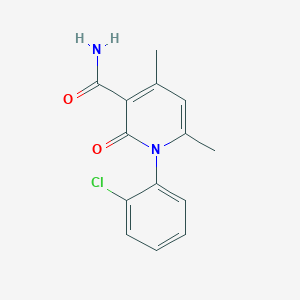

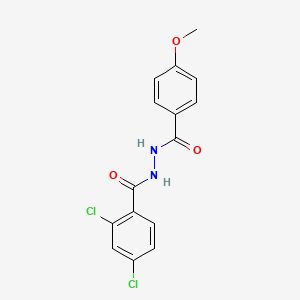

Antimicrobial Activity

The synthesis of derivatives incorporating the thiazole ring, such as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, has been explored for antimicrobial activity. Desai et al. (2013) demonstrated these compounds' effectiveness against various Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi, indicating potential for therapeutic applications (Desai et al., 2013).

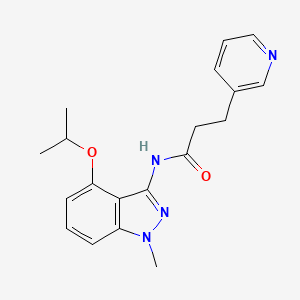

Neuroreceptor Research

N-ethyl-2-methoxy-4-(methylthio)-N-phenylbenzamide derivatives have been utilized in the study of serotonergic neurotransmission through positron emission tomography (PET). Plenevaux et al. (2000) discussed the development of [18F]p-MPPF, a 5-HT1A antagonist, for PET studies to explore the serotonergic system's role in various neurological disorders (Plenevaux et al., 2000).

Propriétés

IUPAC Name |

N-ethyl-2-methoxy-4-methylsulfanyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-4-18(13-8-6-5-7-9-13)17(19)15-11-10-14(21-3)12-16(15)20-2/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJDYCJAKIEATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-methoxy-4-(methylsulfanyl)-N-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)

![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)

![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)